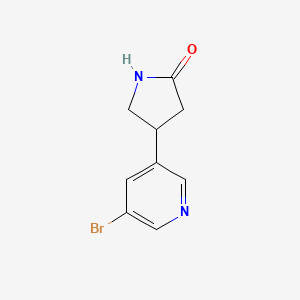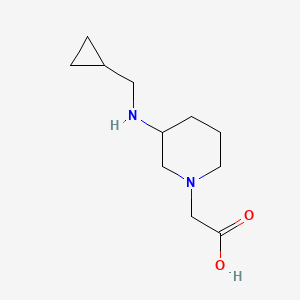
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound that combines the structural motifs of indazole and thiophene. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiophene is a five-membered ring containing sulfur. The combination of these two structures imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid typically involves the formation of the indazole and thiophene rings followed by their coupling. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The thiophene ring can be synthesized through various methods, including the reaction of α-haloketones with elemental sulfur . The final coupling step involves the reaction of the indazole and thiophene intermediates under suitable conditions, such as the use of a base like potassium carbonate in a polar solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of transition metal catalysts, such as copper or palladium, to facilitate the coupling reactions . Additionally, solvent-free and catalyst-free conditions can be explored to reduce environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated indazole derivatives.
Aplicaciones Científicas De Investigación
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to the active site of enzymes, inhibiting their activity . The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 2H-indazole-3-carboxylic acid.
Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid.
Uniqueness
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid is unique due to the combination of indazole and thiophene rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H10N2O3S |
|---|---|
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
5-indazol-1-yl-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3S/c1-18-10-6-11(19-12(10)13(16)17)15-9-5-3-2-4-8(9)7-14-15/h2-7H,1H3,(H,16,17) |
Clave InChI |
AMDJSKKVBPNACF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC(=C1)N2C3=CC=CC=C3C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


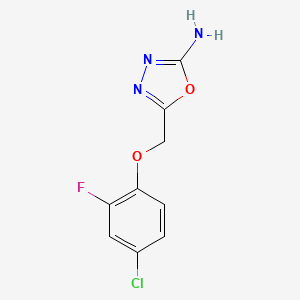
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
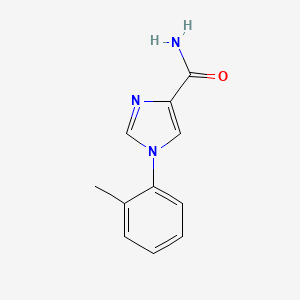

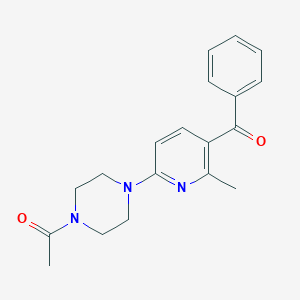
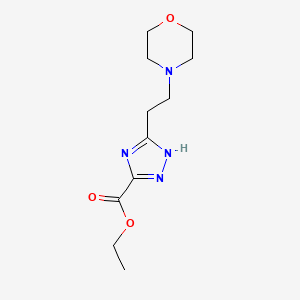
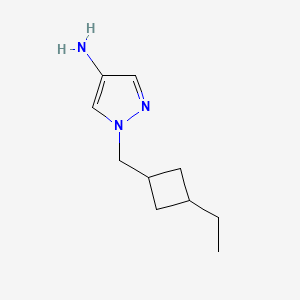
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
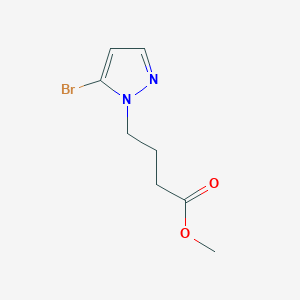
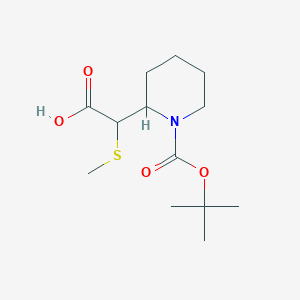
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
